molecular formula C7H11NO B1634424 trans-2-Cyano-1-cyclohexanol CAS No. 63301-31-5

trans-2-Cyano-1-cyclohexanol

Cat. No.: B1634424
CAS No.: 63301-31-5
M. Wt: 125.17 g/mol
InChI Key: MFPCXQNVYPKUSM-RQJHMYQMSA-N
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Description

trans-2-Cyano-1-cyclohexanol: is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexanol, where a cyano group (-CN) is attached to the second carbon in the trans configuration relative to the hydroxyl group (-OH)

Scientific Research Applications

Chemistry: trans-2-Cyano-1-cyclohexanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of compounds with potential therapeutic properties.

Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.

Safety and Hazards

Trans-2-Cyano-1-cyclohexanol may cause eye irritation, skin irritation, and respiratory tract irritation. It may also cause irritation of the digestive tract. The toxicological properties of this substance have not been fully investigated .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

trans-2-Cyano-1-cyclohexanol participates in various biochemical reactions, primarily due to its functional groups. The hydroxyl group allows it to form hydrogen bonds, while the cyano group can engage in nucleophilic and electrophilic interactions. This compound interacts with several enzymes and proteins, including oxidoreductases and transferases, which facilitate its conversion into other biologically active molecules. For instance, this compound can be oxidized by alcohol dehydrogenases, leading to the formation of corresponding ketones or aldehydes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound can inhibit certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have distinct biochemical effects. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its oxidation and reduction. Enzymes such as alcohol dehydrogenases and cytochrome P450s play a crucial role in its metabolism, converting it into various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its localization and concentration, thereby influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyano-1-cyclohexanol typically involves the reaction of cyclohexanone with hydrogen cyanide (HCN) in the presence of a base, followed by hydrolysis. The reaction proceeds as follows:

  • Cyclohexanone reacts with hydrogen cyanide to form 2-cyanocyclohexanone.
  • The intermediate 2-cyanocyclohexanone is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Cyano-1-cyclohexanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 2-Cyanocyclohexanone or 2-cyanocyclohexanoic acid.

    Reduction: trans-2-Aminocyclohexanol.

    Substitution: trans-2-Chlorocyclohexanol or trans-2-Bromocyclohexanol.

Comparison with Similar Compounds

    trans-2-Hydroxycyclohexanecarbonitrile: Similar in structure but with different stereochemistry.

    trans-2-Aminocyclohexanol: A reduction product of trans-2-Cyano-1-cyclohexanol.

    trans-2-Chlorocyclohexanol: A substitution product of this compound.

Uniqueness: this compound is unique due to the presence of both a cyano group and a hydroxyl group in the trans configuration

Properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-2-Cyano-1-cyclohexanol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Cyclohexanone", "Sodium cyanide", "Benzaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with sodium cyanide in ethanol to form the intermediate compound, trans-2-Cyano-1-cyclohexanone.", "Step 2: The intermediate compound is then reacted with benzaldehyde in the presence of sodium hydroxide to form the intermediate, trans-2-(benzylideneamino)-1-cyclohexanol.", "Step 3: The intermediate is then reduced using hydrogen gas and a palladium catalyst to form the final product, trans-2-Cyano-1-cyclohexanol.", "Step 4: The final product is purified using hydrochloric acid to remove any impurities and obtain the pure compound." ] }

CAS No.

63301-31-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1R,2S)-2-hydroxycyclohexane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7+/m1/s1

InChI Key

MFPCXQNVYPKUSM-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C#N)O

SMILES

C1CCC(C(C1)C#N)O

Canonical SMILES

C1CCC(C(C1)C#N)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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